molecular formula C12H11N3O3 B1416529 N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide CAS No. 1087784-50-6

N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide

Cat. No. B1416529
M. Wt: 245.23 g/mol
InChI Key: KQORQUITXFEHPZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide, also known as BMDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMDMC is a derivative of imidazole and benzodioxole, which are known to exhibit various biological activities.

Scientific Research Applications

Antitumor Activity

  • Imidazolecarboxamides, including compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide, have been synthesized and studied for their potential antitumor properties. For instance, some novel N-substituted imidazolecarboxamides were synthesized and evaluated as antitumor agents using the potato disk bioassay technique, showing significant tumor inhibition (Hadizadeh et al., 2007).

α-Glucosidase Inhibitory Activity

  • N-substituted imidazolecarboxamides have been explored for their potential α-glucosidase inhibitory activity. A study synthesized various derivatives and screened them for this activity, finding that several compounds exhibited better inhibition than the standard, acarbose. This research suggests the potential for these compounds in managing conditions like diabetes (Şenkardeş et al., 2022).

Antifungal Potential

  • The antifungal potential of N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide derivatives has been studied. For example, a synthesized compound was evaluated as a new antifungal agent against various fungal strains, demonstrating promising in vitro results (Al-Wabli et al., 2019).

Cardiac Electrophysiological Activity

  • Certain N-substituted imidazolylbenzamides, closely related to N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide, have been synthesized and shown to exhibit cardiac electrophysiological activity. These compounds have been explored as class III agents for their potential in cardiac arrhythmia treatment (Morgan et al., 1990).

Anti-inflammatory and Analgesic Activities

  • Research has been conducted on imidazole derivatives for their potential anti-inflammatory and analgesic activities. New molecules derived from the imidazo[2,1-b]thiazole skeleton, which include imidazole components, demonstrated significant results in anti-inflammatory assays and analgesic activity testing (Can et al., 2021).

Antimicrobial and Antioxidant Activities

  • Imidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited promising results against microorganisms and showed significant radical scavenging and ion chelating activity (Sindhe et al., 2016).

Inhibition of Nitric Oxide Formation

  • A series of N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole derivatives have been identified as potent inhibitors of nitric oxide (NO) formation. These findings are particularly relevant in the context of diseases where NO plays a pathogenic role (Wei et al., 2007).

Coordination Polymers

  • The synthesis of coordination polymers using imidazole derivatives, like 1,4-bis(imidazole-1-ylmethyl)benzene, illustrates the potential of these compounds in material science. These polymers could have applications in functional microporous materials (Zhao et al., 2002).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. Unfortunately, specific safety and hazard information for “N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide” is not available .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-12(15-4-3-13-7-15)14-6-9-1-2-10-11(5-9)18-8-17-10/h1-5,7H,6,8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQORQUITXFEHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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